molecular formula C18H18N2O4S B2419691 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide CAS No. 895449-88-4

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide

Cat. No. B2419691
CAS RN: 895449-88-4
M. Wt: 358.41
InChI Key: IKIAWAQCKGWUFV-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, also known as DM-BTA-1, is a small molecule that has been studied for its potential use in cancer treatment. Its unique structure and mechanism of action make it a promising candidate for further research.

Scientific Research Applications

  • Antimicrobial Applications : A study conducted by Desai, Rajpara, and Joshi (2013) synthesized a series of compounds structurally related to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide. These compounds exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This suggests potential use in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

  • Applications in Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine compounds with a high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound showed promising properties for photodynamic therapy application, which could be a significant avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Material Science and Solar Cells : Kim et al. (2010) designed functionalized unsymmetrical benzothiazole squaraine organic sensitizers, closely related to the compound . These were developed to exhibit intense and wider absorption bands in the red/NIR wavelength region, making them suitable for use in solid-state dye-sensitized solar cells (SS-DSSCs) (Kim et al., 2010).

  • Neuropharmacological Properties : Högberg et al. (1990) synthesized compounds structurally similar to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide. These compounds showed potential as antipsychotic agents with preferential inhibition of hyperactivity, indicating possible applications in neuropharmacology (Högberg et al., 1990).

  • Applications in Imaging Alzheimer's Disease : Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in imaging Alzheimer's disease. These compounds are structurally related and demonstrate the potential application of similar compounds in neurodegenerative disease research (Gao, Wang, & Zheng, 2018).

  • Synthesis of Precursors for Medical Imaging : Jing (2004) reported the synthesis of a precursor compound for Fallypride, a PET imaging agent. This demonstrates the relevance of similar compounds in the development of diagnostic tools in medical imaging (Jing, 2004).

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-6-5-7-12(8-11)22-2/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIAWAQCKGWUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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